Oxetane-2-carboxylic acid

Vue d'ensemble

Description

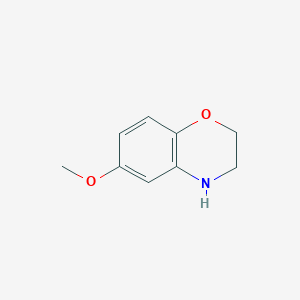

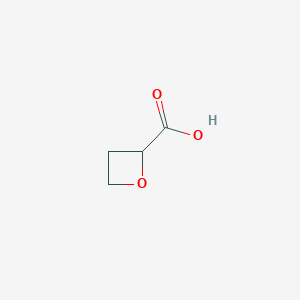

Oxetane-2-carboxylic acid is a chemical compound with the CAS Number: 864373-47-7 and a molecular weight of 102.09 . Its IUPAC name is 2-oxetanecarboxylic acid . It is used in research and development .

Synthesis Analysis

During the past decade, oxetanes have been playing an important role in chemistry as bioactive compounds and valuable starting materials in synthesis . Oxetane-carboxylic acids have been used in more than 200 patents . Unexpected isomerization of oxetane-carboxylic acids has been observed under simple storage at room temperature or under slight heating . This could dramatically affect the reaction yields and lead to negative results .

Molecular Structure Analysis

Oxetane-2-carboxylic acid has a linear formula of C4H6O3 . The InChI code is 1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) .

Chemical Reactions Analysis

Oxetane-2-carboxylic acid can undergo unexpected isomerization into lactones under simple storage at room temperature or under slight heating . This phenomenon was previously unknown in the literature .

Physical And Chemical Properties Analysis

Oxetane-2-carboxylic acid has a molecular weight of 102.09 . Its IUPAC name is 2-oxetanecarboxylic acid . The InChI code is 1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) .

Applications De Recherche Scientifique

Medicinal Chemistry

Application Summary

Oxetane-2-carboxylic acid is utilized in medicinal chemistry for its influence on physicochemical properties as a stable motif and its propensity to undergo ring-opening reactions as a synthetic intermediate .

Methods of Application

The compound is synthesized through various methods, including intramolecular cyclization and [2+2] cycloadditions. It’s then incorporated into larger molecules to enhance drug properties .

Results

Oxetane derivatives have been reported in recent patents, indicating their growing importance in drug discovery. Their incorporation into drug candidates has shown to improve pharmacokinetic profiles .

Antibacterial and Herbicidal Applications

Application Summary

Oxetane-2-carboxylic acid derivatives exhibit antibacterial and herbicidal effects, inhibiting growth in organisms like Bacillus subtilis and Piricularia oryzae .

Methods of Application

These derivatives are isolated from natural sources or synthesized and then tested against various bacterial strains and plants to assess their inhibitory effects .

Results

The derivatives have shown to inhibit glutamine synthetase from spinach leaves, indicating potential as herbicides. Quantitative data on inhibition rates are provided in specific studies .

Synthesis of Heterocyclic Amino Acid Derivatives

Application Summary

Oxetane-2-carboxylic acid is used in the synthesis of new heterocyclic amino acid derivatives through reactions like aza-Michael addition .

Methods of Application

The synthesis involves catalyzed reactions followed by cross-coupling to yield functionalized heterocyclic compounds .

Results

The novel compounds are characterized using NMR spectroscopy and HRMS, confirming their structures and potential for biological activity .

Anti-Cancer and HIV Inhibition

Application Summary

Oxetane-2-carboxylic acid derivatives are crucial in the development of compounds with anti-cancer properties and HIV inhibition capabilities .

Methods of Application

These derivatives are synthesized as part of active structural units in medicinal compounds, which are then tested for their biological activity .

Results

Some derivatives have shown promising results in clinical trials, demonstrating the ability to inhibit cancer cell growth and HIV replication .

Synthesis or Modification of Biologically Active Compounds

Application Summary

The oxetane ring is easily installed into biologically active compounds, enhancing their properties or enabling late-stage modifications .

Methods of Application

Chemists use mild and general chemistry techniques to introduce the oxetane ring into molecules at different stages of their synthesis .

Results

The modified compounds often exhibit improved biological activity or new properties that are beneficial for therapeutic applications .

Ring-Opening and Ring-Expansion Reactions

Application Summary

Oxetane-2-carboxylic acid is involved in ring-opening and ring-expansion reactions, which are fundamental in synthetic organic chemistry .

Methods of Application

These reactions are used to create new molecular structures with potential applications in various fields, including materials science .

Results

The reactions lead to the formation of new compounds with diverse structures and functionalities, expanding the toolbox available to chemists .

This analysis provides a glimpse into the versatile applications of Oxetane-2-carboxylic acid in scientific research, highlighting its significant role in advancing various fields of study. The detailed methods and results are indicative of the compound’s potential in contributing to future scientific breakthroughs.

Synthesis of Oxetane-Containing Nucleoside Analogues

Application Summary

Oxetane-2-carboxylic acid is used in the synthesis of oxetane-containing nucleoside analogues, which are important for antiviral therapies .

Methods of Application

The synthesis involves intramolecular cyclization reactions, often starting from sugar derivatives to form the oxetane ring, which is then coupled with nucleobases .

Results

These analogues have shown potential in inhibiting viral replication, with some compounds being evaluated in preclinical studies .

Development of Respiratory Analeptics

Application Summary

Oxetane derivatives are explored for their use as respiratory analeptics, which can stimulate the respiratory center in the brain .

Methods of Application

These compounds are synthesized and tested in animal models to evaluate their efficacy in stimulating respiratory activity .

Results

Initial studies have indicated that certain oxetane derivatives can significantly increase respiratory rate and volume .

Anti-Allergic Activity

Application Summary

Some oxetane-containing compounds have been identified to possess anti-allergic activity, potentially useful for treating allergic reactions .

Methods of Application

The compounds are synthesized and subjected to various in vitro and in vivo tests to assess their ability to mitigate allergic responses .

Results

The tests have shown that these compounds can reduce allergic symptoms in animal models, with some showing promise for further development .

Angiogenesis Stimulation

Application Summary

Oxetane derivatives are being studied for their angiogenesis-stimulating properties, which could aid in wound healing and tissue regeneration .

Methods of Application

These compounds are synthesized and tested on endothelial cells to observe their effects on blood vessel formation .

Results

Preliminary data suggest that certain oxetane derivatives can promote angiogenesis, which is crucial for healing processes .

Quorum Sensing in Bacterial Communication

Application Summary

The oxetane ring is being investigated for its role in chemical communication between bacteria, known as quorum sensing .

Methods of Application

Research involves studying the interaction of oxetane-containing compounds with bacterial signaling pathways .

Results

Findings suggest that oxetane derivatives can influence bacterial behavior, which has implications for controlling bacterial populations .

Synthesis of High-Energy Materials

Application Summary

Due to their high strain energy, oxetane derivatives are researched for potential applications in high-energy materials .

Methods of Application

Synthesis of these materials involves careful control of reaction conditions to safely handle and study the energetic properties of oxetanes .

Results

Studies have shown that oxetane derivatives can be used to create compounds with significant explosive or propellant characteristics .

These additional applications demonstrate the broad utility of Oxetane-2-carboxylic acid in various scientific and industrial fields, showcasing its versatility and potential for innovation in research and development.

Polymer Synthesis

Application Summary

Oxetane-2-carboxylic acid is used in the synthesis of polymers, particularly in creating polyoxetanes, which have applications in coatings, adhesives, and sealants due to their mechanical properties and resistance to solvents .

Methods of Application

The polymerization process typically involves cationic ring-opening polymerization, where the oxetane ring is opened and linked together to form long polymer chains .

Results

The resulting polyoxetanes exhibit high glass transition temperatures, excellent optical clarity, and good adhesion properties, making them suitable for various industrial applications .

Advanced Material Design

Application Summary

Oxetane-2-carboxylic acid derivatives are being investigated for their potential in advanced material design, including the development of new types of resins and composites .

Methods of Application

These materials are synthesized by incorporating oxetane derivatives into resin formulations, followed by curing processes to achieve the desired material properties .

Results

Studies have shown that these materials can have enhanced thermal stability, improved mechanical strength, and better chemical resistance .

Drug Delivery Systems

Application Summary

Oxetane-2-carboxylic acid is explored for use in drug delivery systems, particularly in the design of prodrugs and drug carriers that can improve the bioavailability and targeting of pharmaceuticals .

Methods of Application

The oxetane ring is incorporated into drug molecules or carriers, which then undergo controlled release in the body, delivering the active pharmaceutical ingredient effectively .

Results

Initial research indicates that oxetane-containing drug delivery systems can provide sustained release and targeted delivery, potentially reducing side effects and improving treatment efficacy .

Optoelectronic Devices

Application Summary

The unique properties of oxetane derivatives are utilized in the field of optoelectronics, contributing to the development of components like light-emitting diodes (LEDs) and photovoltaic cells .

Methods of Application

Oxetane derivatives are synthesized and incorporated into the active layers of optoelectronic devices, influencing their electronic and photonic properties .

Results

These materials have been found to improve the efficiency and lifespan of optoelectronic devices, offering promising advancements in technology .

Flavor and Fragrance Industry

Application Summary

Oxetane-2-carboxylic acid and its derivatives are used in the flavor and fragrance industry to synthesize novel compounds with unique olfactory properties .

Methods of Application

Chemists employ various synthetic routes to create oxetane-containing molecules that can mimic natural scents or produce new fragrances .

Results

The synthesized compounds contribute to the development of new flavors and fragrances, expanding the palette of scents available for consumer products .

Environmental Remediation

Application Summary

Research is being conducted on the use of oxetane derivatives in environmental remediation, particularly in the degradation of pollutants and toxins .

Methods of Application

These compounds are tested for their ability to break down or neutralize harmful substances in the environment, often through catalytic or enzymatic reactions .

Results

Preliminary findings suggest that oxetane derivatives can be effective in reducing the levels of certain pollutants, aiding in the cleanup of contaminated sites .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

oxetane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCXAZCRQJSFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585719 | |

| Record name | Oxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxetane-2-carboxylic acid | |

CAS RN |

864373-47-7 | |

| Record name | Oxetane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxetane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)